NCX 466

Beschreibung

Eigenschaften

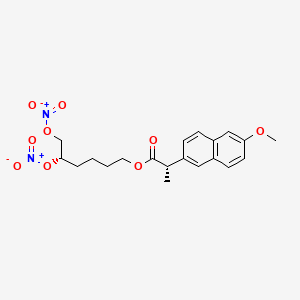

IUPAC Name |

[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUSNUCZIUBIBF-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NCX 466 mechanism of action

An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific information regarding a compound designated as NCX 466 . Searches for its mechanism of action, preclinical studies, and clinical trials have not yielded any relevant results.

This suggests that "NCX 466" may be an internal project code for a compound that is in a very early stage of development and has not yet been disclosed in publications or public forums. Alternatively, it is possible that the designation is incorrect or outdated.

Due to the absence of any data on NCX 466, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly disclosed nomenclature. If "NCX 466" is an internal identifier, accessing information would require consulting internal documentation within the relevant organization.

Should a different public designation for this compound be available, or if information on its general class of drugs or molecular target is known, a detailed technical guide could be compiled. For example, if it were known that "NCX 466" is a novel kinase inhibitor targeting a specific pathway, a comprehensive report on that pathway, relevant experimental methodologies, and data from similar molecules could be generated.

Without further clarifying information, no specific details on the mechanism of action of NCX 466 can be provided.

An In-Depth Technical Guide to NCX 466: A Novel Cyclooxygenase-Inhibiting Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 466 is a preclinical drug candidate identified as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2] Structurally, it is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, engineered to incorporate a nitric oxide-releasing moiety. This dual mechanism of action—inhibiting COX-1 and COX-2 while simultaneously donating NO—positions NCX 466 as a promising therapeutic agent with potential applications in inflammatory and fibrotic diseases.[1][2] Preclinical evidence, most notably in a murine model of bleomycin-induced lung fibrosis, has demonstrated its superior efficacy over its parent compound, naproxen, in mitigating key pathological markers of the disease. This guide provides a comprehensive technical overview of NCX 466, including its mechanism of action, preclinical data, and detailed experimental protocols.

Core Compound Details

| Property | Value |

| Compound Name | NCX 466 |

| Chemical Class | Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donor (CINOD) |

| Chemical Formula | C₂₀H₂₄N₂O₉ |

| Molecular Weight | 436.41 g/mol |

| Parent Compound | Naproxen |

Mechanism of Action

NCX 466 exerts its pharmacological effects through a dual mechanism:

-

Cyclooxygenase (COX) Inhibition: Like its parent compound naproxen, NCX 466 inhibits both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

-

Nitric Oxide (NO) Donation: The appended NO-releasing moiety allows for the localized delivery of nitric oxide. NO is a critical signaling molecule with pleiotropic effects, including vasodilation, anti-inflammatory actions, and inhibition of platelet aggregation.

This combination is designed to provide anti-inflammatory and analgesic effects while potentially mitigating the gastrointestinal side effects commonly associated with traditional NSAIDs, a benefit attributed to the cytoprotective properties of nitric oxide.

Preclinical Data

The primary preclinical evaluation of NCX 466 was conducted in a well-established mouse model of bleomycin-induced pulmonary fibrosis. This model recapitulates key features of the human disease, including inflammation, oxidative stress, and collagen deposition in the lungs.

In Vivo Efficacy in a Murine Model of Lung Fibrosis

In a study by Pini et al. (2012), NCX 466 was shown to be more effective than naproxen at the highest dose tested in reducing several key markers of lung fibrosis.

| Parameter | NCX 466 (highest dose) vs. Naproxen |

| Transforming Growth Factor-β (TGF-β) | Significantly more effective in reduction |

| Thiobarbituric Acid Reactive Substances (TBARS) | Significantly more effective in reduction |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly more effective in reduction |

| Myeloperoxidase (MPO) Activity | Greater decrease observed |

| Prostaglandin E₂ (PGE₂) Inhibition | Similar level of inhibition |

Data summarized from Pini et al. (2012).

Experimental Protocols

Bleomycin-Induced Lung Fibrosis in Mice

This protocol is based on the methodology described by Pini et al. (2012).

Objective: To induce a fibrotic lung phenotype in mice to evaluate the efficacy of anti-fibrotic compounds.

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

Male C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Intratracheal administration device

Procedure:

-

Anesthetize the mice using a calibrated vaporizer with isoflurane.

-

Once the desired level of anesthesia is achieved, place the mouse in a supine position on a surgical board.

-

Visualize the trachea via a small incision in the neck.

-

Using a fine-gauge needle and syringe, or a specialized intratracheal aerosolizer, instill a single dose of bleomycin sulfate (dissolved in sterile saline) into the lungs.

-

Suture the incision and allow the mouse to recover on a warming pad.

-

Post-procedure, monitor the animals for any signs of distress.

Cyclooxygenase (COX) Inhibition Assay

A general protocol for determining COX-1 and COX-2 inhibition in vitro.

Objective: To quantify the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., NCX 466)

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA-based measurement of prostaglandin E₂)

Procedure:

-

Pre-incubate the COX enzyme with various concentrations of the test compound in the assay buffer.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Stop the reaction (e.g., by adding a stopping reagent or by rapid freezing).

-

Quantify the amount of prostaglandin E₂ produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Nitric Oxide (NO) Release Assay

A general protocol to measure the release of nitric oxide from a donor compound.

Objective: To quantify the amount of nitric oxide released from a test compound over time.

Materials:

-

Test compound (e.g., NCX 466)

-

Phosphate-buffered saline (PBS) or other relevant buffer

-

Greiss reagent (for indirect NO measurement)

-

Spectrophotometer

Procedure:

-

Dissolve the test compound in the chosen buffer at a specific concentration.

-

Incubate the solution at a controlled temperature (e.g., 37°C).

-

At various time points, take aliquots of the solution.

-

To each aliquot, add the Greiss reagent, which reacts with nitrite (a stable oxidation product of NO) to produce a colored azo compound.

-

Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (typically around 540 nm).

-

Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples, which corresponds to the amount of NO released.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of NCX 466 in Lung Fibrosis

References

An In-depth Technical Guide to NCX 466: A Novel Cyclooxygenase-Inhibiting Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 466 is a promising therapeutic agent belonging to the class of Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donors (CINODs). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a particular focus on its potential application in fibrotic diseases. Detailed experimental protocols and mechanistic insights into its action on the transforming growth factor-beta (TGF-β) signaling pathway are presented to facilitate further research and development.

Chemical Structure and Properties

NCX 466 is a chemical entity that combines the anti-inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) moiety with the vasodilatory and anti-proliferative effects of a nitric oxide-releasing moiety.

Chemical Name: (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1]

Chemical Structure:

Caption: Chemical structure of NCX 466.

Physicochemical Properties:

A summary of the known physicochemical properties of NCX 466 is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₉ | [1][2] |

| Molecular Weight | 436.41 g/mol | [2] |

| Exact Mass | 436.1482 | [1] |

| CAS Number | 1262956-64-8 | [1][2] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |

| Storage | Store at -20°C | [2] |

| InChI Key | QTUSNUCZIUBIBF-LIRRHRJNSA-N | [1] |

| SMILES | O=C(OCCCC--INVALID-LINK--=O">C@HCO--INVALID-LINK--=O)--INVALID-LINK--C1=CC2=CC=C(OC)C=C2C=C1 | [1] |

| Elemental Analysis | C, 55.04; H, 5.54; N, 6.42; O, 32.99 | [1] |

Biological Activity and Mechanism of Action

NCX 466 is a dual-action molecule that functions as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2][3] It is designed to inhibit both COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[2][3] Concurrently, it releases nitric oxide, a signaling molecule with vasodilatory, anti-inflammatory, and anti-proliferative properties.

A key aspect of NCX 466's therapeutic potential lies in its ability to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. In preclinical models, NCX 466 has been shown to be more effective than its parent compound, naproxen, in reducing levels of the profibrotic cytokine TGF-β.[1][3]

Proposed Signaling Pathway of NCX 466 in Attenuating Fibrosis

The following diagram illustrates the proposed mechanism by which NCX 466 counteracts the pro-fibrotic effects of TGF-β.

Caption: Proposed mechanism of NCX 466 in modulating the TGF-β signaling pathway to reduce fibrosis.

Experimental Protocols

The following section details the experimental protocol for evaluating the efficacy of NCX 466 in a preclinical model of pulmonary fibrosis, based on the study by Pini et al. (2012).

Bleomycin-Induced Lung Fibrosis Mouse Model

This model is a well-established method for inducing pulmonary fibrosis in rodents to study the pathogenesis of the disease and evaluate potential therapeutic interventions.

Experimental Workflow:

Caption: Experimental workflow for the bleomycin-induced lung fibrosis mouse model.

Methodology:

-

Animals: C57BL/6 mice are used for this model.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU in saline) is administered to anesthetized mice.

-

Treatment: Commencing on the day of bleomycin administration, mice are treated orally once daily for 14 days with either vehicle, NCX 466 (1.9 or 19 mg/kg), or an equimolar dose of naproxen (1 or 10 mg/kg).

-

Endpoint Analysis (Day 14):

-

Airway Resistance: Measured as an index of lung stiffness.

-

Lung Specimen Collection: Lungs are harvested for histological and biochemical analysis.

-

Histology: Lung sections are stained to assess collagen deposition and overall fibrosis.

-

Biochemical Assays: Lung homogenates are used to measure:

-

Transforming growth factor-β (TGF-β) levels.

-

Oxidative stress markers (e.g., thiobarbituric acid reactive substances (TBARS), 8-hydroxy-2'-deoxyguanosine (8-OHdG)).

-

Myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

-

Prostaglandin E₂ (PGE₂) levels to confirm COX inhibition.

-

-

Summary of Preclinical Findings

The study by Pini et al. (2012) demonstrated that NCX 466 dose-dependently prevented bleomycin-induced airway stiffness and collagen accumulation. Notably, at the highest dose, NCX 466 was significantly more effective than naproxen in:

-

Reducing the levels of the profibrotic cytokine TGF-β.

-

Decreasing markers of oxidative stress.

-

Reducing myeloperoxidase activity, indicating a greater reduction in leukocyte recruitment.

Both NCX 466 and naproxen achieved similar levels of prostaglandin E₂ inhibition, confirming their COX-inhibitory activity.

Conclusion

NCX 466 is a novel CINOD with a dual mechanism of action that targets both inflammation and fibrosis. Its ability to inhibit COX enzymes and release nitric oxide, coupled with its superior efficacy in reducing TGF-β and oxidative stress compared to its parent compound, makes it a compelling candidate for the treatment of inflammatory diseases with a fibrotic component, such as pulmonary fibrosis. The detailed experimental protocols provided herein serve as a foundation for further investigation into the therapeutic potential and molecular mechanisms of NCX 466.

Future Directions

Further research is warranted to:

-

Elucidate the precise molecular interactions of NCX 466 and its metabolites with the components of the TGF-β signaling pathway.

-

Investigate the efficacy of NCX 466 in other preclinical models of fibrosis (e.g., liver, kidney, cardiac fibrosis).

-

Conduct comprehensive safety and toxicology studies to support potential clinical development.

-

Develop and validate a detailed synthesis protocol for scalable and reproducible production of NCX 466.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. NCX 466 is an investigational compound and is not approved for human use.

References

NCX 466: A Technical Overview of a Cyclooxygenase-Inhibiting Nitric Oxide Donor (CINOD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX 466 is a novel anti-inflammatory agent belonging to the class of Cyclooxygenase (COX)-Inhibiting Nitric Oxide Donors (CINODs). Structurally, it is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen, chemically identified as (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate. The core concept behind NCX 466 is to combine the anti-inflammatory and analgesic effects of a COX inhibitor with the tissue-protective properties of nitric oxide (NO). This dual mechanism of action is designed to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs. Preclinical evidence suggests that NCX 466 is effective in reducing inflammation and fibrosis, with a potentially improved safety profile compared to its parent compound, naproxen.

Core Mechanism of Action: A Dual Pathway Approach

NCX 466 is engineered to simultaneously inhibit cyclooxygenase (COX) enzymes and release nitric oxide (NO). This dual action provides a multi-faceted therapeutic effect.

Cyclooxygenase Inhibition

As a derivative of naproxen, NCX 466 functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1: This isoform is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

-

COX-2: This isoform is typically induced at sites of inflammation and is the primary target for reducing inflammatory responses.

Nitric Oxide Donation

A distinguishing feature of NCX 466 is its ability to donate nitric oxide. The molecule incorporates a nitrooxybutyl moiety, which, upon metabolic cleavage, releases NO. Nitric oxide has several physiological roles that are beneficial in the context of inflammation and NSAID-induced side effects:

-

Vasodilation: NO is a potent vasodilator, which can improve blood flow to tissues, including the gastric mucosa. This is thought to counteract the vasoconstrictive effects of COX inhibition, a mechanism implicated in NSAID-induced gastric damage.

-

Anti-inflammatory and Cytoprotective Effects: NO can modulate the inflammatory response and has been shown to have protective effects on various cell types.

-

Inhibition of Leukocyte Adhesion: NO can reduce the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory process.

The combined effect of COX inhibition and NO donation is intended to provide effective anti-inflammatory action while protecting the gastrointestinal tract.

Signaling Pathway Overview

The dual mechanism of NCX 466 targets two distinct but interconnected signaling pathways.

References

NCX 466: A Technical Overview of its Nitric Oxide-Donating Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that represents a promising therapeutic agent by combining the anti-inflammatory effects of a nonsteroidal anti-inflammatory drug (NSAID) with the multifaceted beneficial actions of nitric oxide. Structurally, NCX 466 is a derivative of naproxen, a well-established COX inhibitor, chemically linked to a nitric oxide-donating moiety. This unique design allows for the simultaneous inhibition of COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis, and the localized release of nitric oxide, which is intended to mitigate the gastrointestinal and cardiovascular side effects commonly associated with traditional NSAIDs.

This technical guide provides an in-depth analysis of the nitric oxide-donating properties of NCX 466, summarizing available data, outlining key experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Data on Nitric Oxide Donation

While specific quantitative data from the primary literature on the in vitro nitric oxide release kinetics of NCX 466, such as the rate of NO release and the total molar equivalent of NO donated, are not publicly available in detail, the compound's ability to release NO has been demonstrated in preclinical studies. The enhanced efficacy of NCX 466 in animal models of inflammation and fibrosis compared to its parent compound, naproxen, is attributed to its NO-donating capabilities.

Further research is required to fully characterize the NO release profile of NCX 466 under various physiological conditions. The following table summarizes the anticipated and demonstrated effects of NCX 466 based on its classification as a CINOD.

| Parameter | Description | Expected Outcome for NCX 466 |

| NO Release | The liberation of nitric oxide from the parent molecule. | Enzymatic or spontaneous cleavage of the NO-donating moiety. |

| COX Inhibition | Inhibition of cyclooxygenase-1 and -2 enzymes. | Reduction in prostaglandin synthesis, similar to naproxen. |

| Anti-inflammatory Activity | Reduction of inflammation in preclinical models. | Superior to naproxen due to the dual action of COX inhibition and NO donation.[1] |

| Gastrointestinal Safety | Impact on the gastrointestinal mucosa. | Improved safety profile compared to traditional NSAIDs due to the protective effects of NO on the gastric mucosa. |

| Cardiovascular Effects | Influence on blood pressure and vascular function. | Potential for a more favorable cardiovascular profile than traditional NSAIDs, as NO promotes vasodilation. |

Experimental Protocols

The characterization of the nitric oxide-donating properties of a compound like NCX 466 typically involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key experiments that are likely to have been employed in the evaluation of NCX 466.

In Vitro Nitric Oxide Release Assay (Griess Assay)

Objective: To quantify the amount of nitric oxide released from NCX 466 in a cell-free system.

Methodology:

-

Sample Preparation: A stock solution of NCX 466 is prepared in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: The NCX 466 stock solution is added to a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration. The mixture is incubated at 37°C for various time points.

-

Nitrite Detection: At each time point, an aliquot of the reaction mixture is collected. Nitric oxide rapidly oxidizes to nitrite in aqueous solutions. The concentration of nitrite is measured using the Griess reagent system.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the sample aliquot.

-

The mixture is incubated in the dark at room temperature for 15-30 minutes to allow for the formation of a colored azo compound.

-

-

Quantification: The absorbance of the resulting solution is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: The cumulative amount of nitric oxide released over time is calculated and plotted to determine the release kinetics.

Cell-Based Nitric Oxide Detection

Objective: To confirm the release of nitric oxide from NCX 466 in a cellular environment.

Methodology:

-

Cell Culture: A suitable cell line (e.g., endothelial cells, macrophages) is cultured in appropriate media.

-

Cell Loading: The cells are loaded with a fluorescent nitric oxide indicator dye (e.g., DAF-FM diacetate) according to the manufacturer's instructions. This dye is non-fluorescent until it reacts with NO to form a fluorescent product.

-

Treatment: The loaded cells are treated with various concentrations of NCX 466 or a vehicle control.

-

Fluorescence Measurement: The increase in fluorescence intensity over time is monitored using a fluorescence microscope or a plate reader.

-

Data Analysis: The change in fluorescence is indicative of intracellular nitric oxide production.

Measurement of Cyclic Guanosine Monophosphate (cGMP) Activation

Objective: To assess the biological activity of the released nitric oxide by measuring the activation of its downstream target, soluble guanylate cyclase (sGC), which produces cGMP.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., smooth muscle cells, platelets) is cultured and then treated with different concentrations of NCX 466.

-

Cell Lysis: After a specified incubation period, the cells are lysed to release intracellular components.

-

cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The levels of cGMP in NCX 466-treated cells are compared to those in control-treated cells to determine the extent of sGC activation.

Signaling Pathways and Experimental Workflows

The nitric oxide-donating property of NCX 466 initiates a well-characterized signaling cascade that contributes to its therapeutic effects. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action for NCX 466.

Caption: General experimental workflow for evaluating NCX 466.

Conclusion

NCX 466 is a promising therapeutic candidate that leverages the synergistic effects of COX inhibition and nitric oxide donation. Its design aims to provide effective anti-inflammatory relief while mitigating the known adverse effects of traditional NSAIDs. The nitric oxide-donating properties of NCX 466 are central to its proposed mechanism of action, contributing to enhanced therapeutic efficacy and an improved safety profile. Further detailed studies on its nitric oxide release kinetics and downstream pharmacological effects will be crucial for its continued development and potential clinical application.

References

An In-depth Technical Guide to NCX 466 (CAS 1262956-64-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 466 is a novel compound identified as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2][3] Structurally, it is (S)-(5S)-5,6-bis(nitrooxy)hexyl)2-(6-methoxynaphthalen-2-yl)propanoate. This molecule is designed to amalgamate the anti-inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) moiety, derived from naproxen, with the tissue-protective effects of nitric oxide. The primary therapeutic rationale behind this dual mechanism is to provide anti-inflammatory and analgesic effects through COX inhibition while mitigating the gastrointestinal side effects commonly associated with traditional NSAIDs, a benefit conferred by the NO-donating component. Furthermore, the release of nitric oxide is suggested to contribute to its therapeutic efficacy through its own anti-inflammatory and antioxidant properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of NCX 466 is presented in Table 1.

Table 1: Physicochemical Properties of NCX 466

| Property | Value | Reference |

| CAS Number | 1262956-64-8 | [2][3] |

| Molecular Formula | C₂₀H₂₄N₂O₉ | [2] |

| Molecular Weight | 436.41 g/mol | [2] |

| Purity | ≥98% | [2][3] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |

| Storage | Store at -20°C | [2][3] |

Mechanism of Action

NCX 466 possesses a dual mechanism of action:

-

Cyclooxygenase (COX) Inhibition: The naproxen-like moiety of NCX 466 inhibits both COX-1 and COX-2 enzymes.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The similar inhibition of prostaglandin E₂ (PGE₂) synthesis by both NCX 466 and naproxen in preclinical models supports this mechanism.[1]

-

Nitric Oxide (NO) Donation: The molecule is engineered to release nitric oxide.[1] NO has several physiological roles that can be beneficial in a therapeutic context, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory and fibrotic processes.

The synergistic action of these two mechanisms is hypothesized to provide enhanced therapeutic benefit, particularly in inflammatory conditions with a fibrotic component.

Preclinical Pharmacology

The primary preclinical evaluation of NCX 466 has been in a murine model of bleomycin-induced pulmonary fibrosis.[1] This model is a well-established tool for studying the pathogenesis of lung fibrosis and for evaluating potential therapeutic agents.

In Vivo Efficacy in a Model of Pulmonary Fibrosis

In a study by Pini et al. (2012), NCX 466 was compared to an equimolar dose of naproxen in a bleomycin-induced lung fibrosis model in C57BL/6 mice.[1] The key findings from this study are summarized in Table 2.

Table 2: In Vivo Efficacy of NCX 466 in Bleomycin-Induced Lung Fibrosis in Mice

| Parameter | Vehicle | Bleomycin + Vehicle | Bleomycin + NCX 466 (19 mg/kg) | Bleomycin + Naproxen (10 mg/kg) |

| Airway Resistance (cmH₂O/mL per second) | Data not available | Markedly increased | Significantly prevented increase | Dose-dependently prevented increase |

| Lung Collagen Accumulation | Data not available | Markedly increased | Significantly prevented increase | Dose-dependently prevented increase |

| Transforming Growth Factor-β (TGF-β) Levels | Data not available | Increased | Significantly more effective reduction than naproxen | Reduced |

| Thiobarbituric Acid Reactive Substance (TBARS) | Data not available | Increased | Significantly more effective reduction than naproxen | Reduced |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Data not available | Increased | Significantly more effective reduction than naproxen | Reduced |

| Myeloperoxidase (MPO) Activity | Data not available | Increased | Greater decrease than naproxen | Decreased |

| Prostaglandin E₂ (PGE₂) Levels | Data not available | Increased | Similar inhibition to naproxen | Similar inhibition to naproxen |

Data extracted from the abstract of Pini et al., J Pharmacol Exp Ther, 2012.[1]

These results indicate that while both NCX 466 and naproxen demonstrate anti-inflammatory and anti-fibrotic effects, NCX 466 was significantly more effective at the highest dose in reducing key markers of fibrosis (TGF-β) and oxidative stress (TBARS and 8-OHdG).[1] The greater reduction in myeloperoxidase activity also suggests a superior effect in limiting leukocyte infiltration into the lungs.[1]

In Vitro Cyclooxygenase Inhibition

Quantitative data regarding the in vitro inhibitory activity (IC₅₀) of NCX 466 against COX-1 and COX-2 enzymes are not currently available in the public domain, including peer-reviewed publications, patent literature, or supplier technical data sheets.

Signaling Pathways

The enhanced efficacy of NCX 466 over naproxen in the preclinical lung fibrosis model is attributed to the integrated effects of COX inhibition and NO donation on key signaling pathways involved in inflammation and fibrosis.

Modulation of TGF-β Signaling

The reduction in TGF-β levels by NCX 466 is a critical component of its anti-fibrotic effect. The nitric oxide component is thought to play a significant role in this process.

Caption: Proposed mechanism of NCX 466 action on key signaling pathways.

Attenuation of Oxidative Stress

NCX 466 demonstrated a superior ability to reduce markers of oxidative stress compared to naproxen alone.[1] This is likely due to the direct antioxidant properties of the released nitric oxide.

Caption: Antioxidant mechanism of the NO-donating moiety of NCX 466.

Experimental Protocols

The following experimental protocols are based on the methodology described in the abstract of Pini et al. (2012).[1]

Bleomycin-Induced Lung Fibrosis Model

-

Animal Model: C57BL/6 mice.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU).

-

Treatment: Oral administration of vehicle, NCX 466 (1.9 or 19 mg/kg), or an equimolar dose of naproxen (1 or 10 mg/kg) once daily for 14 days, starting from the day of bleomycin instillation.

Assessment of Lung Function

-

Parameter: Airway resistance, as an index of lung stiffness.

-

Methodology: The specific technique for measuring airway resistance was not detailed in the available literature. Standard methods often involve invasive plethysmography in anesthetized, tracheostomized animals.

Histological and Biochemical Analyses

-

Sample Collection: Lung specimens were collected at the end of the 14-day treatment period.

-

Collagen Accumulation: The method for quantifying collagen deposition was not specified. This is typically assessed by histological staining (e.g., Masson's trichrome) and/or biochemical assays (e.g., Sircol collagen assay).

-

TGF-β, TBARS, 8-OHdG, MPO, and PGE₂ Measurement: The specific assay kits or methods used for the quantification of these markers in lung tissue homogenates were not detailed in the available literature. These are typically measured using commercially available ELISA or colorimetric assay kits.

Caption: Experimental workflow for the in vivo evaluation of NCX 466.

Conclusion

NCX 466 is a promising preclinical compound that combines COX inhibition with nitric oxide donation. In a mouse model of lung fibrosis, it has demonstrated superior efficacy compared to its parent NSAID, naproxen, particularly in reducing key drivers of fibrosis and oxidative stress.[1] This enhanced activity is attributed to the multifaceted effects of nitric oxide, which complements the anti-inflammatory action of COX inhibition. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its in vitro potency against COX isoforms, and to explore its therapeutic potential in other inflammatory and fibrotic diseases. The lack of publicly available data on its COX inhibition profile (IC₅₀ values) is a notable gap in the current understanding of this compound.

References

- 1. Prevention of bleomycin-induced lung fibrosis in mice by a novel approach of parallel inhibition of cyclooxygenase and nitric-oxide donation using NCX 466, a prototype cyclooxygenase inhibitor and nitric-oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. NCX 466 | CAS 1262956-64-8 | NCX466 | Tocris Bioscience [tocris.com]

The Potential of NCX-1015 in Basic Inflammation Research: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of inflammatory research, the quest for therapeutic agents with enhanced efficacy and improved safety profiles is ongoing. This technical guide delves into the preclinical data surrounding NCX-1015 , a nitric oxide (NO)-releasing derivative of prednisolone. While the initial query for "NCX 466" did not yield a specific compound, the extensive research on NCX-1015 presents a compelling case study for a novel anti-inflammatory molecule. This document provides a comprehensive overview of its mechanism of action, a summary of key quantitative preclinical data, and detailed experimental protocols to aid researchers in the field.

NCX-1015 emerges as a promising compound that synergistically combines the anti-inflammatory properties of glucocorticoids with the multifaceted actions of nitric oxide. This dual mechanism appears to not only enhance its therapeutic effects but also potentially mitigate some of the well-known side effects associated with traditional corticosteroid use.

Mechanism of Action: A Dual Approach to Inflammation Control

NCX-1015's primary mechanism of action lies in its ability to modulate key inflammatory pathways. The addition of a nitric oxide-releasing moiety to the prednisolone backbone results in a more potent suppression of the inflammatory response compared to the parent compound.[1]

A central target of NCX-1015 is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. NCX-1015 has been shown to potently inhibit the nuclear translocation of the p65/RelA subunit of NF-κB.[1] This inhibition is thought to be mediated by the NO-releasing moiety, which can cause S-nitrosylation of cysteine residues in the p50 and p65 subunits, thereby preventing their binding to DNA.[1]

Furthermore, NCX-1015 demonstrates a significant ability to modulate cytokine production. In preclinical models, it has been observed to:

-

Inhibit the secretion of pro-inflammatory Th1-type cytokines , such as interferon-gamma (IFN-γ).[1]

-

Stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10) .[1] This suggests that NCX-1015 may promote the development of regulatory T cells, which play a crucial role in dampening inflammatory responses.

The synergistic action of the glucocorticoid and NO-releasing components allows NCX-1015 to exert a more profound anti-inflammatory effect at lower doses than prednisolone alone.[1][2]

Signaling Pathway and Proposed Mechanism of NCX-1015

Caption: Proposed mechanism of action for NCX-1015.

Preclinical Efficacy of NCX-1015: Quantitative Data Summary

The anti-inflammatory effects of NCX-1015 have been evaluated in several preclinical models. The following tables summarize the key quantitative findings from studies on TNBS-induced colitis and collagen-induced arthritis.

Table 1: Efficacy of NCX-1015 in TNBS-Induced Colitis in Mice

| Parameter | Control (TNBS only) | Prednisolone (5 mg/kg/day) | NCX-1015 (5 mg/kg/day) | Reference |

| Mortality Rate | 67% | Not specified | 34% | [1] |

| Colitis Score | High | Moderate Reduction | Significant Reduction | [1][3] |

| Myeloperoxidase (MPO) Activity (U/g tissue) | Markedly Elevated | Moderate Reduction | Significant Reduction | [1][3] |

| IFN-γ Production by Lamina Propria Mononuclear Cells (LPMCs) | High | Moderate Inhibition | Abrogated | [1] |

| IL-10 mRNA Expression in Colon | Baseline | No significant change | Enhanced | [1][3] |

Table 2: Efficacy of NCX-1015 in Collagen-Induced Arthritis (CIA) in Rats

| Parameter | Control (CIA) | Prednisolone (4 µmol/kg, i.p.) | NCX-1015 (4 µmol/kg, i.p.) | Reference |

| Paw Volume | Increased | ~30% Reduction | ~30% Reduction | [2] |

| Clinical Score | High | ~70% Reduction | ~70% Reduction | [2] |

| Serum Pyridinoline (marker of bone erosion) | >60% Increase over naïve | No significant reduction | Prevented Increase | [2] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of NCX-1015's effects, detailed methodologies for key experiments are provided below.

Experimental Workflow: TNBS-Induced Colitis Model

Caption: Experimental workflow for the TNBS-induced colitis model.

TNBS-Induced Colitis in Mice[1][4][5]

-

Animals: Male BALB/c mice are typically used.

-

Induction of Colitis:

-

Mice are lightly anesthetized.

-

A catheter is inserted intrarectally.

-

1.5 mg of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in 50% ethanol is administered.

-

-

Treatment Protocol:

-

Animals are randomly assigned to treatment groups.

-

Daily subcutaneous injections of vehicle, prednisolone (e.g., 5 or 10 mg/kg), or NCX-1015 (e.g., 0.5 or 5 mg/kg) are administered.

-

-

Assessment of Colitis:

-

Animals are monitored daily for weight loss, stool consistency, and signs of morbidity.

-

At the end of the study period (e.g., day 8), mice are euthanized, and the colon is excised.

-

Macroscopic scoring of inflammation is performed.

-

Colon segments are collected for histological analysis, myeloperoxidase (MPO) activity measurement, and cytokine analysis.

-

Measurement of Myeloperoxidase (MPO) Activity[6][7][8]

MPO activity is a quantitative measure of neutrophil infiltration in tissues.

-

Tissue Homogenization:

-

A pre-weighed portion of the colon is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer (pH 6.0).

-

The homogenate is subjected to freeze-thaw cycles and then centrifuged.

-

-

Assay Procedure:

-

The supernatant is mixed with a solution of o-dianisidine dihydrochloride and hydrogen peroxide.

-

The change in absorbance is measured spectrophotometrically at 450-460 nm over time.

-

MPO activity is expressed as units per gram of tissue.

-

Isolation of Lamina Propria Mononuclear Cells (LPMCs)[9][10][11]

-

Tissue Preparation:

-

The colon is excised, opened longitudinally, and washed.

-

The tissue is cut into small pieces.

-

-

Epithelial Cell Removal:

-

The tissue pieces are incubated in a solution containing EDTA to remove epithelial cells.

-

-

Digestion:

-

The remaining tissue is digested with collagenase and DNase.

-

-

Cell Purification:

-

The resulting cell suspension is filtered.

-

LPMCs are purified from the cell suspension using a density gradient (e.g., Percoll).

-

-

Cell Culture and Analysis:

-

Isolated LPMCs can be cultured and stimulated (e.g., with anti-CD3/anti-CD28 antibodies) to measure cytokine production by ELISA.

-

Collagen-Induced Arthritis (CIA) in Rats[2][12]

-

Animals: Lewis rats are commonly used for this model.

-

Induction of Arthritis:

-

Rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA).

-

A booster injection is given at a later time point (e.g., day 21).

-

-

Treatment Protocol:

-

Once arthritis develops, animals are treated with vehicle, prednisolone, or NCX-1015 via intraperitoneal or oral administration.

-

-

Assessment of Arthritis:

-

Paw swelling is measured using a plethysmometer.

-

A clinical scoring system is used to assess the severity of arthritis in each paw.

-

At the end of the study, blood samples are collected for analysis of inflammatory markers and markers of bone turnover (e.g., pyridinoline).

-

Conclusion and Future Directions

The preclinical data on NCX-1015 strongly suggest that the addition of a nitric oxide-releasing moiety to a glucocorticoid backbone can significantly enhance its anti-inflammatory efficacy and potentially improve its safety profile, particularly concerning bone health. The compound's ability to potently inhibit the NF-κB pathway and modulate the cytokine balance towards an anti-inflammatory phenotype makes it a subject of considerable interest for further investigation.

For researchers in inflammation and drug development, NCX-1015 serves as an exemplary case for the rational design of novel therapeutics. Future studies should aim to further elucidate the precise molecular interactions of the NO moiety within the inflammatory milieu and explore the long-term safety and efficacy of this compound in a broader range of inflammatory and autoimmune disease models. The detailed protocols provided herein offer a foundation for such future research endeavors.

References

- 1. NCX-1015, a nitric-oxide derivative of prednisolone, enhances regulatory T cells in the lamina propria and protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent antiarthritic properties of a glucocorticoid derivative, NCX-1015, in an experimental model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

NCX 466: A Novel Approach to Mitigating Profibrotic Cytokine Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, present a significant challenge in modern medicine, with limited therapeutic options. A key driver of fibrosis is the dysregulation of profibrotic cytokines, which orchestrate a cascade of cellular events leading to tissue scarring and organ dysfunction. NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), has emerged as a promising therapeutic candidate with the potential to modulate these profibrotic pathways. This technical guide provides a comprehensive overview of the role of NCX 466 in the reduction of profibrotic cytokines, with a focus on its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Nitric Oxide Donation

NCX 466 is a novel compound that combines the anti-inflammatory properties of a traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen, with the pleiotropic effects of a nitric oxide (NO) donating moiety. This dual mechanism of action is central to its anti-fibrotic potential.

-

Cyclooxygenase (COX) Inhibition: By inhibiting COX-1 and COX-2 enzymes, NCX 466 reduces the production of prostaglandins, which are key mediators of inflammation and pain. Chronic inflammation is a well-established trigger for fibrotic processes.

-

Nitric Oxide (NO) Donation: The release of NO from NCX 466 contributes to its therapeutic effects through various mechanisms, including vasodilation, anti-inflammatory actions, and antioxidant effects. In the context of fibrosis, NO has been shown to counteract the effects of profibrotic cytokines.

Preclinical Evidence: Reduction of Transforming Growth Factor-β (TGF-β)

The primary evidence for the anti-fibrotic efficacy of NCX 466 comes from a preclinical study in a murine model of bleomycin-induced lung fibrosis. This model is a well-established tool for studying the pathogenesis of pulmonary fibrosis and for evaluating potential therapeutic agents.

A key finding from this research is the significant reduction of the potent profibrotic cytokine, Transforming Growth Factor-β (TGF-β), by NCX 466.[1] TGF-β is a central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.

The study demonstrated that at a high dose, NCX 466 was significantly more effective than its parent compound, naproxen, in lowering the levels of TGF-β.[1] This suggests that the nitric oxide-donating component of NCX 466 plays a crucial role in its superior anti-fibrotic activity.

Quantitative Data on Profibrotic Cytokine Reduction

While the pivotal preclinical study qualitatively describes a significant reduction in TGF-β levels with high-dose NCX 466 treatment compared to naproxen, specific quantitative data (e.g., pg/mL or percentage reduction) from this study are not publicly available in the reviewed literature.[1] Furthermore, there is a notable absence of published data regarding the effect of NCX 466 on other critical profibrotic cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the context of fibrosis. This represents a current knowledge gap that warrants further investigation to fully elucidate the anti-fibrotic profile of NCX 466.

Table 1: Summary of Preclinical Findings on NCX 466 in Bleomycin-Induced Lung Fibrosis

| Parameter | Vehicle | Bleomycin | Bleomycin + Naproxen (10 mg/kg) | Bleomycin + NCX 466 (19 mg/kg) |

| TGF-β Levels | Normal | Increased | Reduced | Significantly Reduced (more than naproxen)[1] |

| Collagen Accumulation | Normal | Increased | Dose-dependently prevented[1] | Dose-dependently prevented[1] |

| Airway Stiffness | Normal | Increased | Dose-dependently prevented[1] | Dose-dependently prevented[1] |

| Oxidative Stress Markers | Normal | Increased | Reduced | Significantly Reduced (more than naproxen)[1] |

| Myeloperoxidase Activity | Normal | Increased | Reduced | Significantly Reduced (more than naproxen)[1] |

Experimental Protocols

The following is a detailed description of the methodology employed in the key preclinical study evaluating NCX 466.

Bleomycin-Induced Lung Fibrosis Model in Mice

-

Animal Model: C57BL/6 mice were used, a strain known to be susceptible to bleomycin-induced pulmonary fibrosis.[1]

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU) was administered to induce lung injury and subsequent fibrosis.[1]

-

Treatment Groups:

-

Treatment Duration: Treatment was initiated after the bleomycin challenge and continued for 14 consecutive days.[1]

-

Endpoint Analysis: At the end of the treatment period, the following parameters were assessed:

-

Airway Resistance: Measured as an index of lung stiffness.[1]

-

Collagen Accumulation: Quantified in lung tissue to assess the extent of fibrosis.[1]

-

TGF-β Levels: Measured in lung homogenates to determine the effect on this key profibrotic cytokine.[1]

-

Oxidative Stress Markers: Thiobarbituric acid reactive substances and 8-hydroxy-2'-deoxyguanosine were measured as indicators of oxidative damage.[1]

-

Myeloperoxidase Activity: Assayed as a marker of leukocyte infiltration and inflammation.[1]

-

Signaling Pathways and Visualization

The dual mechanism of action of NCX 466 suggests its involvement in complex signaling pathways that regulate inflammation and fibrosis. While direct studies on the specific signaling cascades modulated by NCX 466 are limited, a putative signaling pathway can be constructed based on the known effects of COX inhibition and NO donation.

Putative Signaling Pathway of NCX 466 in Profibrotic Cytokine Reduction

The following diagram illustrates the proposed mechanism by which NCX 466 may reduce profibrotic cytokine activity.

Caption: Putative signaling pathway of NCX 466 in reducing profibrotic cytokines.

Experimental Workflow Diagram

The following diagram outlines the workflow of the preclinical study that evaluated the efficacy of NCX 466.

Caption: Experimental workflow for evaluating NCX 466 in a murine lung fibrosis model.

Conclusion and Future Directions

NCX 466 represents a promising therapeutic strategy for fibrotic diseases due to its unique dual mechanism of action. Preclinical evidence robustly demonstrates its superiority over naproxen in reducing the key profibrotic cytokine TGF-β and mitigating downstream fibrotic outcomes in a model of lung fibrosis.[1] However, to fully realize the clinical potential of NCX 466, further research is imperative.

Future studies should focus on:

-

Quantitative analysis: Precisely quantifying the dose-dependent reduction of TGF-β by NCX 466.

-

Expanded cytokine profiling: Investigating the effects of NCX 466 on other critical profibrotic cytokines, including IL-6 and TNF-α, across various fibrosis models.

-

Signaling pathway elucidation: Delineating the specific molecular pathways through which NCX 466 exerts its anti-fibrotic effects to identify potential biomarkers and combination therapy strategies.

A deeper understanding of these aspects will be crucial for the successful translation of NCX 466 from a promising preclinical candidate to an effective therapy for patients suffering from fibrotic diseases.

References

An In-Depth Technical Guide to NCX 466: A Cyclooxygenase-Inhibiting Nitric Oxide Donor (CINOD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 466 is a novel compound belonging to the class of Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donors (CINODs).[1] This class of drugs is designed to integrate the anti-inflammatory and analgesic properties of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with the protective effects of nitric oxide.[2] The rationale behind this dual mechanism is to mitigate the well-known gastrointestinal and cardiovascular side effects associated with NSAID-mediated COX inhibition.[2] NCX 466 is a derivative of naproxen, a widely used NSAID, and is chemically engineered to release NO, thereby potentially offering a safer therapeutic profile.[1][2] This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and putative signaling pathways related to NCX 466.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate | [1] |

| CAS Number | 1262956-64-8 | [1] |

| Molecular Formula | C20H24N2O9 | [1] |

| Molecular Weight | 436.42 g/mol | [1] |

Mechanism of Action

NCX 466 is designed to function as a dual-action therapeutic agent. Its mechanism of action involves two key components:

-

Cyclooxygenase (COX) Inhibition : The naproxen moiety of NCX 466 is responsible for the inhibition of both COX-1 and COX-2 enzymes.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

-

Nitric Oxide (NO) Donation : The molecule is engineered to release nitric oxide, a signaling molecule with various physiological roles.[1][2] The donated NO is intended to counteract the deleterious effects of COX inhibition, such as reduced gastric mucosal blood flow and increased leukocyte adhesion, thereby improving gastrointestinal tolerability.

Preclinical Data

The primary preclinical evaluation of NCX 466 has been in a murine model of bleomycin-induced lung fibrosis. This model is relevant for studying inflammation and fibrosis, key pathological processes targeted by anti-inflammatory drugs.

In Vivo Efficacy in a Murine Model of Lung Fibrosis

A study by Pini et al. (2012) investigated the efficacy of NCX 466 compared to its parent compound, naproxen, in a mouse model of bleomycin-induced lung fibrosis.[2] The key findings are summarized below.

Comparative Efficacy of NCX 466 vs. Naproxen in Bleomycin-Induced Lung Fibrosis

| Parameter | Outcome with NCX 466 (19 mg/kg) vs. Naproxen (10 mg/kg) | Reference |

| Airway Resistance (Lung Stiffness) | Both dose-dependently prevented the increase. | [2] |

| Collagen Accumulation | Both dose-dependently prevented accumulation. | [2] |

| Transforming Growth Factor-β (TGF-β) | NCX 466 was significantly more effective in reducing levels. | [2] |

| Thiobarbituric Acid Reactive Substances (TBARS) | NCX 466 was significantly more effective in reducing levels. | [2] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | NCX 466 was significantly more effective in reducing levels. | [2] |

| Myeloperoxidase (MPO) Activity | NCX 466 decreased activity to a greater extent. | [2] |

| Prostaglandin E₂ (PGE₂) Inhibition | A similar level of inhibition was achieved by both compounds. | [2] |

Note: Specific quantitative data (e.g., mean values, standard deviations, p-values) from this study are not publicly available. The table reflects the comparative outcomes as reported in the study's abstract.

In Vitro Data

As of the latest available information, specific in vitro data for NCX 466, such as IC50 values for COX-1 and COX-2 inhibition and quantitative measurements of nitric oxide release, have not been published in the peer-reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of NCX 466.

Bleomycin-Induced Lung Fibrosis in Mice

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.

Workflow for Bleomycin-Induced Lung Fibrosis Model

Measurement of Myeloperoxidase (MPO) Activity

MPO activity is an indicator of neutrophil infiltration into tissues.

-

Tissue Homogenization : Lung tissue samples are homogenized in an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

-

Centrifugation : The homogenates are centrifuged to pellet cellular debris.

-

Assay Reaction : The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Spectrophotometric Measurement : The change in absorbance is measured at 460 nm over time. MPO activity is calculated based on the rate of reaction.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation, a marker of oxidative stress.

-

Sample Preparation : Lung tissue homogenates are prepared.

-

Reaction with TBA : An aliquot of the homogenate is mixed with thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).

-

Incubation : The mixture is heated at 95°C for a specified time (e.g., 60 minutes) to allow the formation of a colored product.

-

Spectrophotometric Measurement : After cooling, the absorbance of the supernatant is measured at 532 nm. The concentration of TBARS is determined using a standard curve of malondialdehyde.

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

8-OHdG is a marker of oxidative DNA damage.

-

DNA Extraction : DNA is isolated from lung tissue samples.

-

DNA Digestion : The extracted DNA is enzymatically digested to its constituent nucleosides.

-

Chromatographic Separation : The digested sample is analyzed by high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS).

-

Quantification : The amount of 8-OHdG is quantified by comparing the peak area to that of a known standard.

Measurement of Transforming Growth Factor-β (TGF-β)

TGF-β is a key pro-fibrotic cytokine.

-

Sample Preparation : Lung tissue homogenates are prepared and centrifuged.

-

ELISA Assay : The supernatant is analyzed using a commercially available enzyme-linked immunosorbent assay (ELISA) kit for TGF-β.

-

Procedure : The assay is performed according to the manufacturer's instructions, which typically involves the binding of TGF-β to a specific antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

-

Quantification : The concentration of TGF-β is determined by comparing the absorbance to a standard curve.

Putative Signaling Pathways

The therapeutic effects of NCX 466 are likely mediated through the modulation of key inflammatory and cytoprotective signaling pathways.

Anti-inflammatory Signaling

The inhibition of COX enzymes by the naproxen component of NCX 466 directly impacts the production of prostaglandins, which are key mediators of inflammation. This leads to a downstream reduction in the activation of pro-inflammatory signaling cascades. Furthermore, nitric oxide has been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway.

References

Methodological & Application

Application Notes and Protocols for Preclinical Evaluation of an Investigational Anti-Fibrotic Agent in a Murine Model of Lung Fibrosis

Topic: Evaluation of a Novel Therapeutic Agent in a Preclinical Model of Idiopathic Pulmonary Fibrosis

Audience: Researchers, scientists, and drug development professionals.

Note: As of the latest available information, specific experimental data for a compound designated "NCX 466" in the context of lung fibrosis is not publicly available. Therefore, this document provides a comprehensive and detailed experimental protocol using the well-established bleomycin-induced lung fibrosis model in mice. This protocol can serve as a robust template for the preclinical evaluation of a new chemical entity (NCE) such as "NCX 466" for its potential anti-fibrotic efficacy.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 3-5 years after diagnosis. The disease is characterized by the excessive deposition of extracellular matrix (ECM) in the lungs, leading to scarring and a relentless decline in lung function. The bleomycin-induced lung fibrosis model in mice is the most widely used preclinical model to study the pathogenesis of IPF and to evaluate the efficacy of potential therapeutic agents.[1][2][3] This model recapitulates key features of human IPF, including an initial inflammatory phase followed by a fibrotic phase with significant collagen deposition.[2][3]

This document outlines a detailed protocol for inducing lung fibrosis in mice using bleomycin and for assessing the therapeutic efficacy of a test compound. It includes methodologies for histological evaluation, biochemical quantification of collagen, and gene expression analysis of key fibrotic markers.

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Mouse Model

This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice via intratracheal administration of bleomycin.[1][2]

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline (0.9% NaCl)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Animal handling and surgical equipment

-

Test compound (e.g., "NCX 466") and vehicle

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

-

Group Allocation: Randomly divide mice into the following experimental groups (n=8-10 mice per group):

-

Group 1: Vehicle Control: Intratracheal administration of sterile saline + vehicle for the test compound.

-

Group 2: Bleomycin Control: Intratracheal administration of bleomycin + vehicle for the test compound.

-

Group 3: Bleomycin + Test Compound (Prophylactic): Intratracheal administration of bleomycin + daily administration of the test compound starting from day 0 or day 1.

-

Group 4: Bleomycin + Test Compound (Therapeutic): Intratracheal administration of bleomycin + daily administration of the test compound starting from day 7 or day 10, after the initial inflammatory phase has subsided.[1]

-

-

Bleomycin Administration:

-

Anesthetize the mice.

-

Expose the trachea through a small midline incision.

-

Using a fine-gauge needle, slowly instill a single dose of bleomycin (typically 1.5 - 3.5 units/kg) in 50 µL of sterile saline directly into the trachea.[1] For the vehicle control group, instill an equal volume of sterile saline.

-

Suture the incision and allow the mice to recover on a warming pad.

-

-

Test Compound Administration: Administer the test compound and vehicle according to the designated treatment regimen (e.g., oral gavage, intraperitoneal injection) and schedule for each group.

-

Monitoring: Monitor the animals daily for signs of distress, including weight loss, ruffled fur, and labored breathing.

-

Euthanasia and Sample Collection: Euthanize the mice on day 14 or day 21 post-bleomycin administration.

-

Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis.

-

Perfuse the lungs with saline.

-

Excise the lungs. Inflate and fix the left lung in 10% neutral buffered formalin for histological analysis. Snap-freeze the right lung in liquid nitrogen and store at -80°C for biochemical and molecular analyses.

-

Histological Analysis of Lung Fibrosis

Objective: To qualitatively and semi-quantitatively assess the extent of lung fibrosis.

Procedure:

-

Tissue Processing: Embed the formalin-fixed left lung lobes in paraffin and section them at 5 µm thickness.

-

Staining: Stain the lung sections with Masson's Trichrome to visualize collagen deposition (blue staining).

-

Microscopic Examination: Examine the stained sections under a light microscope.

-

Fibrosis Scoring: Score the extent of fibrosis using the modified Ashcroft scoring system.[4][5] This is a semi-quantitative scale ranging from 0 (normal lung) to 8 (total fibrous obliteration of the field).[6][7] An experienced, blinded pathologist should perform the scoring.

Hydroxyproline Assay for Collagen Quantification

Objective: To biochemically quantify the total collagen content in the lung tissue. Hydroxyproline is a major component of collagen, and its concentration is directly proportional to the amount of collagen.[8][9]

Procedure:

-

Tissue Homogenization: Homogenize a known weight of the frozen right lung lobe in distilled water.

-

Acid Hydrolysis: Hydrolyze the lung homogenate in 6N HCl at 110-120°C for 18-24 hours to break down the protein into its constituent amino acids.[8][10]

-

Oxidation: After neutralizing the acid, oxidize the hydroxyproline in the hydrolysate using Chloramine-T.

-

Colorimetric Reaction: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with the oxidized hydroxyproline to produce a colored product.[11]

-

Spectrophotometry: Measure the absorbance of the colored product at 550-560 nm.

-

Quantification: Determine the hydroxyproline concentration from a standard curve generated using known concentrations of pure hydroxyproline. Express the results as µg of hydroxyproline per mg of lung tissue.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression of key pro-fibrotic and inflammatory genes.

Procedure:

-

RNA Extraction: Extract total RNA from a portion of the frozen right lung lobe using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes and a reference gene (e.g., GAPDH or β-actin) for normalization.

-

Pro-fibrotic genes: Col1a1 (Collagen type I alpha 1), Acta2 (α-smooth muscle actin), Tgf-β1 (Transforming growth factor-beta 1).

-

Inflammatory genes: Tnf-α (Tumor necrosis factor-alpha), Il-6 (Interleukin-6).

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Histological Fibrosis Score (Modified Ashcroft Score)

| Group | Treatment | Mean Ashcroft Score ± SEM |

| 1 | Vehicle Control | 0.5 ± 0.1 |

| 2 | Bleomycin Control | 5.8 ± 0.4 |

| 3 | Bleomycin + Test Compound (Prophylactic) | 2.5 ± 0.3 |

| 4 | Bleomycin + Test Compound (Therapeutic) | 3.9 ± 0.5 |

| *p < 0.05 compared to Bleomycin Control |

Table 2: Lung Collagen Content (Hydroxyproline Assay)

| Group | Treatment | Hydroxyproline (µg/mg lung tissue) ± SEM |

| 1 | Vehicle Control | 10.2 ± 1.5 |

| 2 | Bleomycin Control | 45.8 ± 3.2 |

| 3 | Bleomycin + Test Compound (Prophylactic) | 22.5 ± 2.1 |

| 4 | Bleomycin + Test Compound (Therapeutic) | 31.7 ± 2.8 |

| *p < 0.05 compared to Bleomycin Control |

Table 3: Relative Gene Expression of Pro-fibrotic Markers

| Group | Treatment | Col1a1 (Fold Change) ± SEM | Acta2 (Fold Change) ± SEM | Tgf-β1 (Fold Change) ± SEM |

| 1 | Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |

| 2 | Bleomycin Control | 8.5 ± 1.1 | 6.2 ± 0.8 | 5.5 ± 0.7 |

| 3 | Bleomycin + Test Compound (Prophylactic) | 3.2 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.4 |

| 4 | Bleomycin + Test Compound (Therapeutic) | 5.1 ± 0.7 | 4.5 ± 0.6 | 3.8 ± 0.5 |

| *p < 0.05 compared to Bleomycin Control |

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating an anti-fibrotic compound in the bleomycin-induced lung fibrosis model.

Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.

TGF-β Signaling Pathway in Lung Fibrosis

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[12][13][14][15][16] Its signaling pathway represents a key target for anti-fibrotic therapies.

References

- 1. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]

- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 3. Bleomycin induces molecular changes directly relevant to idiopathic pulmonary fibrosis: a model for "active" disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standardized quantification of pulmonary fibrosis in histological samples [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. atsjournals.org [atsjournals.org]

- 7. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. TGF-β: Titan of Lung Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with NCX 466

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 466 is a novel Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). This compound is designed to deliver the anti-inflammatory effects of a nonsteroidal anti-inflammatory drug (NSAID) through COX-1 and COX-2 inhibition, while concurrently releasing nitric oxide. The NO moiety is intended to mitigate some of the common side effects associated with traditional NSAIDs, particularly gastrointestinal toxicity, through its protective effects on the gastric mucosa. Additionally, NO has its own anti-inflammatory and potential anti-fibrotic properties.[1][2]

Preclinical research has demonstrated the efficacy of NCX 466 in a mouse model of bleomycin-induced lung fibrosis, where it showed superiority over its parent compound, naproxen, in reducing key markers of inflammation, oxidative stress, and fibrosis.[1] These application notes provide detailed protocols for the use of NCX 466 in in vivo studies, with a focus on this validated model.

Mechanism of Action

NCX 466 functions through a dual mechanism of action. It inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. Simultaneously, it serves as a nitric oxide (NO) donor. The released NO can improve microcirculation and exert anti-inflammatory and antioxidant effects. This combined action suggests a therapeutic potential for NCX 466 in inflammatory diseases with a fibrotic component.

Caption: Mechanism of action of NCX 466.

Data Presentation

Table 1: In Vivo Efficacy of NCX 466 in a Murine Model of Bleomycin-Induced Lung Fibrosis

| Treatment Group | Dose (mg/kg, oral, once daily) | Airway Resistance (% of Bleomycin Control) | Collagen Accumulation (% of Bleomycin Control) | TGF-β Levels (% of Bleomycin Control) | Oxidative Stress Markers (% of Bleomycin Control) | Myeloperoxidase Activity (% of Bleomycin Control) |

| Vehicle | - | 100% | 100% | 100% | 100% | 100% |

| NCX 466 | 1.9 | Dose-dependent reduction | Dose-dependent reduction | Not specified | Not specified | Not specified |

| NCX 466 | 19 | Significant reduction | Significant reduction | Significantly lower than naproxen | Significantly lower than naproxen | Significantly lower than naproxen |

| Naproxen | 1 | Dose-dependent reduction | Dose-dependent reduction | Reduced | Reduced | Reduced |

| Naproxen | 10 | Significant reduction | Significant reduction | Reduced | Reduced | Reduced |

Data summarized from Pini et al., J Pharmacol Exp Ther, 2012.[1] "Not specified" indicates that the abstract did not provide specific quantitative data for this dose group, although a dose-dependent effect was noted.

Table 2: Physicochemical and Pharmacokinetic Properties of NCX 466

| Property | Value |

| Molecular Weight | 436.41 g/mol |

| Formula | C₂₀H₂₄N₂O₉ |

| Solubility | Soluble to 100 mM in DMSO and ethanol.[2] |

| Storage | Store at -20°C.[2] |

| Pharmacokinetics (General for CINODs) | |

| Absorption | Orally available. |

| Metabolism | Expected to be hydrolyzed to release naproxen and the NO-donating moiety. |

| Bioavailability | Specific data for NCX 466 is not publicly available. For other CINODs, oral bioavailability can be variable. |

| Cmax, Tmax, Half-life | Specific data for NCX 466 is not publicly available. |

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Model in Mice

This protocol is based on the methodology described by Pini et al. (2012).[1]

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Bleomycin sulfate

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Oral gavage needles

-

NCX 466

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a solution containing DMSO and/or ethanol, further diluted in a suitable vehicle like corn oil or saline, depending on the final concentration and stability).

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Induction of Lung Fibrosis:

-

Anesthetize the mice.

-

Intratracheally instill a single dose of bleomycin (e.g., 0.05 IU in 50 µL of sterile saline) per mouse.

-

A control group should receive intratracheal instillation of sterile saline only.

-

-

Preparation of NCX 466 Dosing Solution:

-

NCX 466 is soluble in DMSO and ethanol.[2] For oral administration, a common practice is to dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) and then suspend it in a vehicle like 0.5% CMC.

-

Prepare dosing solutions for 1.9 mg/kg and 19 mg/kg of NCX 466.

-

Prepare an equimolar dosing solution of naproxen as a comparator.

-

-

Drug Administration:

-

Beginning on the day of bleomycin instillation, administer NCX 466, naproxen, or vehicle orally once daily for 14 days.

-

-

Endpoint Analysis (Day 14):

-

At the end of the treatment period, euthanize the mice.

-

Collect lung tissue for analysis of airway resistance, collagen content, and biochemical markers.

-

Caption: Experimental workflow for in vivo study.

Measurement of Myeloperoxidase (MPO) Activity

MPO is an enzyme found in neutrophils and is used as an index of leukocyte infiltration into tissues.

Materials:

-

Lung tissue homogenate

-

MPO assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

-

O-dianisidine dihydrochloride

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

Homogenize a known weight of lung tissue in ice-cold MPO assay buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

In a 96-well plate, add the supernatant to the assay buffer.

-

Add a solution of o-dianisidine dihydrochloride.

-

Initiate the reaction by adding H₂O₂.

-

Measure the change in absorbance at 460 nm over time using a microplate reader.

-

Calculate MPO activity relative to a standard curve and normalize to tissue weight or protein concentration.

Measurement of Thiobarbituric Acid Reactive Substances (TBARS)